molecular formula C11H12N2O4 B11702206 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid

4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid

Cat. No.: B11702206
M. Wt: 236.22 g/mol
InChI Key: WMWZFNULYKDXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid is a compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study and application in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid typically involves the reaction of 3-amino-4-(methylamino)benzoic acid with appropriate reagents under controlled conditions. One common method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a resin and then cleaved off after the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or other advanced organic synthesis techniques. The use of automated synthesizers and high-throughput methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Amino-4-methylbenzoic acid
  • 4-(Methylamino)benzoic acid
  • 3-(Methylamino)benzoic acid

Comparison: 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific structure, which allows for distinct chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

4-[[3-(methylamino)-3-oxopropanoyl]amino]benzoic acid

InChI

InChI=1S/C11H12N2O4/c1-12-9(14)6-10(15)13-8-4-2-7(3-5-8)11(16)17/h2-5H,6H2,1H3,(H,12,14)(H,13,15)(H,16,17)

InChI Key

WMWZFNULYKDXKX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.